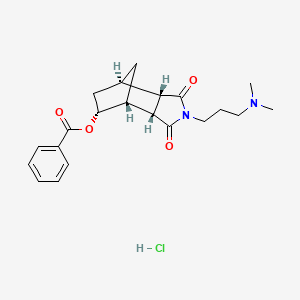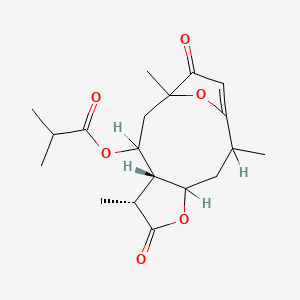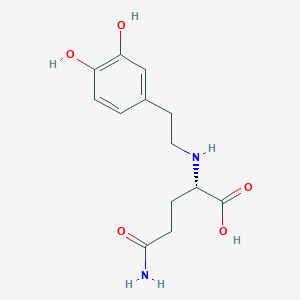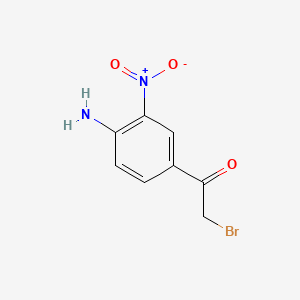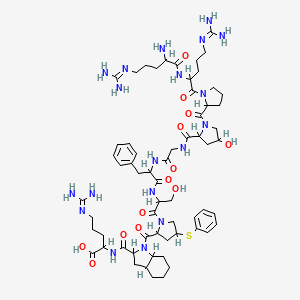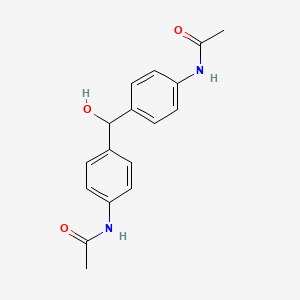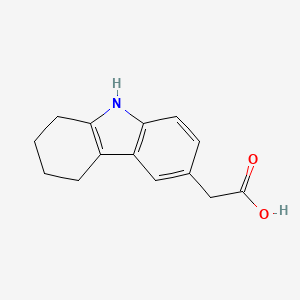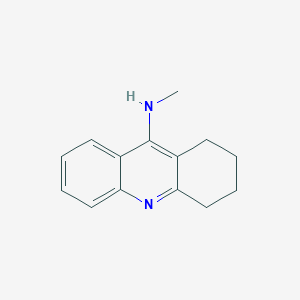
N-methyl-1,2,3,4-tetrahydroacridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
THA's synthesis involves several practical challenges, including the control of N-alkylation sites influenced by electronic, thermodynamic, and steric factors. An efficient synthesis method developed for 10-methylacridin-9(10H)-ones from 2-(methylamino)benzophenones, using Cu-catalyzed intramolecular aromatic C–H amination, highlights the complex synthetic routes required for THA derivatives (Huang et al., 2013).
Molecular Structure Analysis
Studies using X-ray diffraction and quantum mechanics have elucidated the molecular structure of THA and its derivatives, revealing twisted dimethylamino groups and the planarity within the acridine moiety. These structural insights are crucial for understanding the molecular basis of THA's biological activity (Rak et al., 1998).
Chemical Reactions and Properties
THA undergoes tautomerism, a chemical reaction where its molecules can exist in equilibrium between multiple isomeric forms. This tautomerism, influenced by the substitution at the exocyclic nitrogen atom, plays a significant role in THA's chemical behavior and its interactions with biological targets (Ebead et al., 2007).
Physical Properties Analysis
The physical properties of THA derivatives, such as their crystallization behavior and interaction with solvents, have been studied through crystallography. These studies provide insights into the solvent-bridged frameworks of hydrogen bonds in crystals of 9-aminoacridinium halides, which are crucial for understanding the solubility and stability of THA derivatives (Trzybiński et al., 2013).
Chemical Properties Analysis
The chemical properties of THA, including its oxidation reactions and electrochemical behavior, have been explored to understand its reactivity and potential for further functionalization. Studies on the oxidation of THA derivatives and the electrochemical cyanation of N-substituted cyclic amines provide valuable information on the chemical versatility of THA (Baciocchi & Lapi, 1999).
作用机制
Target of Action
N-methyl-1,2,3,4-tetrahydroacridin-9-amine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a significant role in memory and cognition .
Mode of Action
Tacrine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, thereby inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Result of Action
The primary result of Tacrine’s action is the enhancement of cholinergic function . By increasing the concentration of acetylcholine at cholinergic synapses, Tacrine can help alleviate the symptoms of diseases like Alzheimer’s, which are characterized by a deficiency of acetylcholine .
安全和危害
“N-methyl-1,2,3,4-tetrahydroacridin-9-amine” is classified as dangerous. It has hazard statements H301, H311, H315, H319, H331, H335, H351 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
N-methyl-1,2,3,4-tetrahydroacridin-9-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cholinesterase enzymes, where it acts as an inhibitor . This interaction is significant in the context of neurochemical processes, as cholinesterase enzymes are responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting these enzymes, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of cholinesterase enzymes, thereby inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. Furthermore, the compound’s interaction with cholinesterase enzymes can trigger downstream signaling pathways that influence gene expression and cellular responses.
属性
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXGPCSAPSCKID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CCCCC2=NC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953564 |
Source


|
| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316-88-1 |
Source


|
| Record name | NSC172174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-1,3,4,10-tetrahydroacridin-9(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

